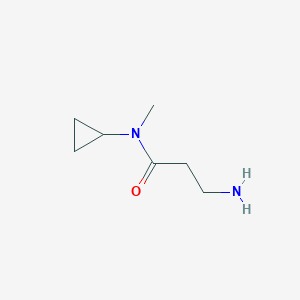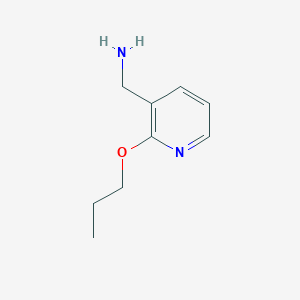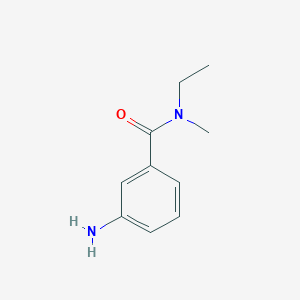![molecular formula C14H17FN4S B1517524 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 120652-89-3](/img/structure/B1517524.png)
4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure and Interactions
The compound has been studied for its crystal structure and interactions in various forms. For instance, in one study, its picrate salt form was analyzed, revealing a chair conformation for the non-aromatic six-membered heterocycle and three-dimensional network connections via N—H⋯O hydrogen bonds and C—H⋯O contacts (Betz et al., 2011). Similarly, its hydrochloride salt form displayed a chair conformation for the piperazine ring, with notable hydrogen bonding interactions (Oezbey et al., 1998).
Synthesis and Derivatives
The compound's utility in the synthesis of derivatives has been explored. In one research, it was used in the Fe-catalyzed synthesis of flunarizine, a drug used for migraines and other conditions (Shakhmaev et al., 2016). Another study involved its use in microwave-assisted synthesis of hybrid molecules with penicillanic or cephalosporanic acid moieties, showing antimicrobial and other biological activities (Başoğlu et al., 2013).
Biological Activities
The compound and its derivatives have been investigated for various biological activities. For instance, some derivatives showed promising antimicrobial activities against test microorganisms (Demirbaş et al., 2010). Another study highlighted the anticancer potential of derivatives with piperazine substituent in 1,3-thiazole cycle (Turov, 2020).
Pesticidal Activities
A study investigated the pesticidal activities of thiazole derivatives, revealing their potential in controlling mosquito larvae and plant diseases (Choi et al., 2015).
Luminescent Properties and Photo-Induced Electron Transfer
The compound's derivatives have been analyzed for luminescent properties and photo-induced electron transfer, providing insights into potential applications in fluorescence and photochemistry (Gan et al., 2003).
Propiedades
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4S/c15-11-1-3-13(4-2-11)19-7-5-18(6-8-19)9-12-10-20-14(16)17-12/h1-4,10H,5-9H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCAPYYIROLMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)
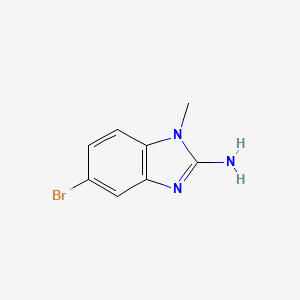
![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)
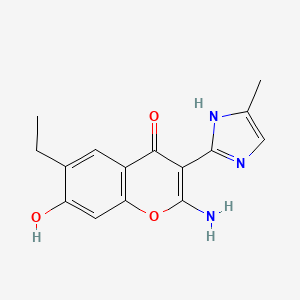
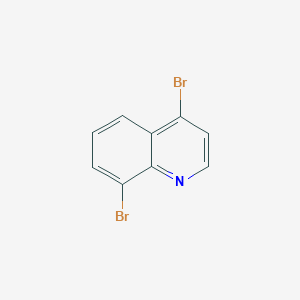

![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)



![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)
